Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemic Mixture – Impact on TAAR1 Ligand Affinity
The (S)-stereochemistry at the morpholine 2-position is stereochemically matched to the TAAR1 receptor pharmacophore. In Roche's patent family covering TAAR1-modulating morpholine compounds (US 9181230, HK1223654B), chiral 2-(4-aminophenyl)morpholines of the (S)-configuration are specifically designated as key intermediates for preparing compounds with good affinity for TAAR1 [1]. The (R)-enantiomer (CAS 2380833-58-7) and the racemic mixture (CAS 1226369-77-2) would produce TAAR1 ligands with different or diminished receptor binding profiles. While direct comparative IC50 values for the final TAAR1 ligands derived from each enantiomer of this specific building block are not publicly disclosed in the patent, the explicit chiral specification in the synthetic route indicates that stereochemical identity is a critical control parameter for downstream biological activity [1]. The enantiomeric purity achievable with the (S)-configured building block directly influences the diastereomeric purity of final drug candidates.
| Evidence Dimension | Stereochemical identity and its impact on target receptor affinity |
|---|---|
| Target Compound Data | (2S)-configuration at morpholine 2-position; designated as key intermediate for high-affinity TAAR1 ligands [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 2380833-58-7); racemic mixture (CAS 1226369-77-2). Neither is specified in the patent as the preferred intermediate for TAAR1 agonist synthesis. |
| Quantified Difference | No publicly available head-to-head IC50 data for final ligands derived from each enantiomer. Differentiation is based on patent-specified chiral preference in synthetic route design [1]. |
| Conditions | Roche patent family (US 9181230, HK1223654B) describing chiral 2-aryl morpholine intermediates for TAAR1-targeted compounds [1] |
Why This Matters
For procurement decisions in TAAR1-focused medicinal chemistry programs, the (S)-enantiomer is the stereochemically mandated building block per the innovator patent route, making the (R)-enantiomer and racemate unsuitable substitutes.
- [1] Hoffmann-La Roche Inc. Process for the preparation of chiral 2-aryl morpholines. Patent HK1223654B, 2016. https://patents.google.com/patent/HK1223654B/en View Source
